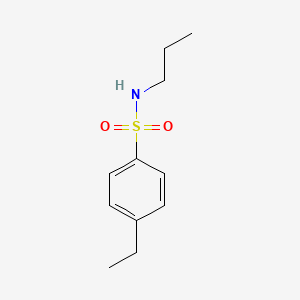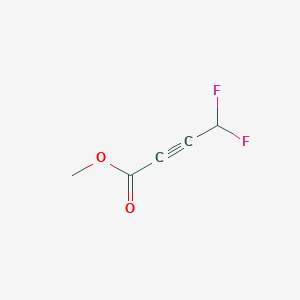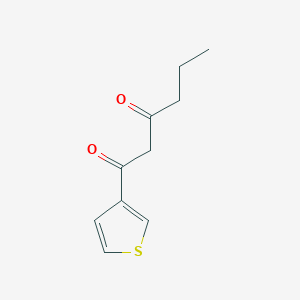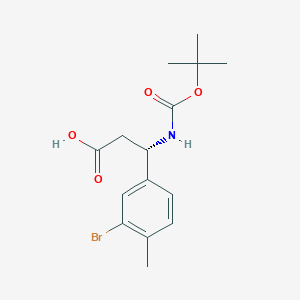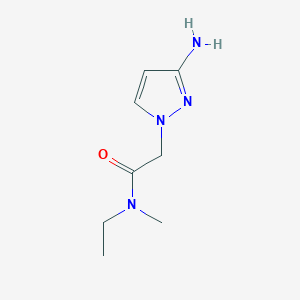![molecular formula C15H30N2 B13628028 (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its significant biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes. For example, one method includes the use of diisopropylamine, hydrochloric acid, acetonedicarboxylic acid, and sodium acetate in a series of reactions to produce the desired compound .
化学反応の分析
Types of Reactions
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride in diethyl ether for the formation of hydrochlorides , and isocyanide insertion reactions for the synthesis of derivatives .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 8-azabicyclo[3.2.1]octane-3-isoxazole oxime derivatives .
科学的研究の応用
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine has a wide range of scientific research applications:
作用機序
The mechanism of action of (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine involves its interaction with specific molecular targets and pathways. For instance, it acts on serotonin (5-HT) receptors, which are significant monoamine neurotransmitters involved in various physiological activities . The compound’s structure allows it to influence biological behaviors such as movement and reproduction in nematodes .
類似化合物との比較
Similar Compounds
Tropine: Also known as 8-azabicyclo[3.2.1]octan-3-ol, this compound shares a similar bicyclic structure.
Cocaethylene: Known as 8-azabicyclo[3.2.1]octane-2-carboxylic acid, this compound is another member of the tropane alkaloid family.
Uniqueness
What sets (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine apart from similar compounds is its specific substitution pattern and its significant nematicidal activity. This makes it a valuable compound for both scientific research and practical applications in various fields.
特性
分子式 |
C15H30N2 |
|---|---|
分子量 |
238.41 g/mol |
IUPAC名 |
N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C15H30N2/c1-3-8-17(9-4-2)10-7-13-11-14-5-6-15(12-13)16-14/h13-16H,3-12H2,1-2H3 |
InChIキー |
IKOIBEWXQQPNMR-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC1CC2CCC(C1)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


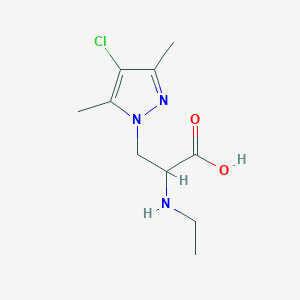
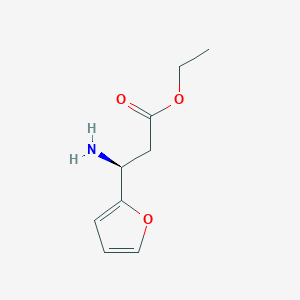
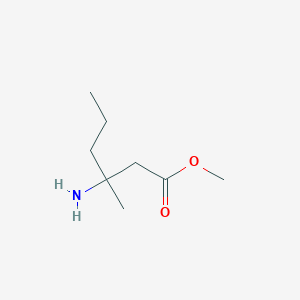
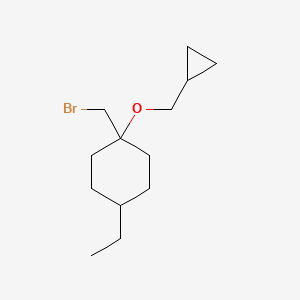
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
![Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride](/img/structure/B13627962.png)
![2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13627964.png)
